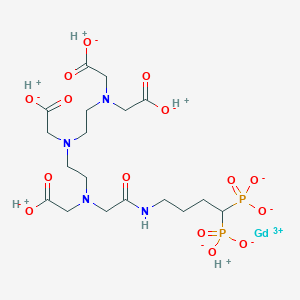

Gddtpa-bdp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gddtpa-bdp is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that has been developed to act as a fluorescent probe for the detection of calcium ions in living cells. The compound is widely used in cell biology and neuroscience research and has shown promising results in various applications.

Wirkmechanismus

Gddtpa-bdp works by binding to calcium ions, causing a change in its fluorescence properties. The compound fluoresces when it is bound to calcium ions, allowing researchers to detect the presence of calcium ions in living cells. The mechanism of action of Gddtpa-bdp is well understood, making it an effective tool for studying calcium signaling in living cells.

Biochemische Und Physiologische Effekte

Gddtpa-bdp has no known biochemical or physiological effects on living cells. The compound is specifically designed to act as a fluorescent probe for the detection of calcium ions and does not interact with any other cellular components.

Vorteile Und Einschränkungen Für Laborexperimente

Gddtpa-bdp has several advantages for lab experiments, including its high selectivity and sensitivity for calcium ions. The compound is also relatively easy to use and does not require any specialized equipment. However, Gddtpa-bdp has some limitations, including its limited membrane permeability and potential toxicity at high concentrations.

List of

Zukünftige Richtungen

1. Development of new fluorescent probes with improved properties for calcium ion detection.

2. Investigation of the role of calcium signaling in various cellular processes using Gddtpa-bdp.

3. Development of new techniques for the detection of calcium ions in living cells.

4. Investigation of the potential use of Gddtpa-bdp in clinical applications.

5. Development of new methods for the synthesis of Gddtpa-bdp and related compounds.

6. Investigation of the potential use of Gddtpa-bdp in drug discovery and development.

7. Exploration of the potential use of Gddtpa-bdp in the study of other ions and molecules in living cells.

8. Investigation of the potential use of Gddtpa-bdp in the study of disease mechanisms and treatments.

9. Development of new methods for the delivery of Gddtpa-bdp to living cells.

10. Investigation of the potential use of Gddtpa-bdp in the study of cancer biology.

Synthesemethoden

The synthesis of Gddtpa-bdp involves several steps, including the reaction of 2,6-pyridinedicarboxaldehyde with ethylenediamine to form the Schiff base intermediate. The intermediate is then reacted with glycine to form the final product, Gddtpa-bdp. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

Gddtpa-bdp is primarily used in scientific research as a fluorescent probe for the detection of calcium ions in living cells. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The compound is widely used in cell biology and neuroscience research to study the role of calcium ions in various cellular processes.

Eigenschaften

CAS-Nummer |

133049-44-2 |

|---|---|

Produktname |

Gddtpa-bdp |

Molekularformel |

C18H31GdN4O15P2 |

Molekulargewicht |

762.7 g/mol |

IUPAC-Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(4,4-diphosphonatobutylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C18H34N4O15P2.Gd/c23-13(19-3-1-2-18(38(32,33)34)39(35,36)37)8-21(10-15(26)27)6-4-20(9-14(24)25)5-7-22(11-16(28)29)12-17(30)31;/h18H,1-12H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |

InChI-Schlüssel |

MWGJDMWQJHMVHM-UHFFFAOYSA-K |

SMILES |

[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Kanonische SMILES |

[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Synonyme |

4-aminobutane-1,1-diphosphonate-Gd-DTPA DTPA-4-aminobutane-1,1-diphosphonate GdDTPA-BDP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)